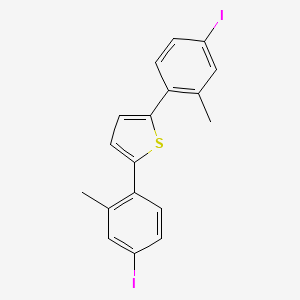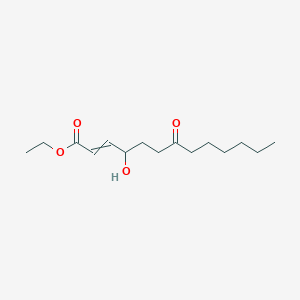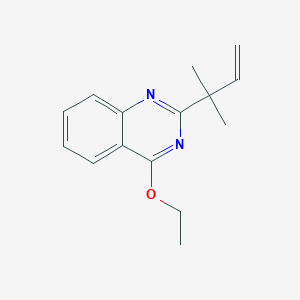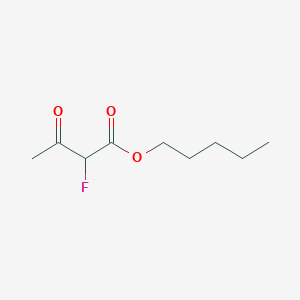
2,5-Bis(4-iodo-2-methylphenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(4-iodo-2-methylphenyl)thiophene is an organic compound with the molecular formula C18H12I2S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This compound is characterized by the presence of two iodine atoms and two methyl groups attached to the phenyl rings, which are in turn connected to a thiophene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-iodo-2-methylphenyl)thiophene typically involves the following steps:
Suzuki-Miyaura Coupling: This method involves the coupling of 2,5-dibromothiophene with 4-iodo-2-methylphenylboronic acid in the presence of a palladium catalyst and a base.
Stille Coupling: Another approach is the Stille coupling reaction, where 2,5-dibromothiophene is coupled with 4-iodo-2-methylphenylstannane using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(4-iodo-2-methylphenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Applications De Recherche Scientifique
2,5-Bis(4-iodo-2-methylphenyl)thiophene has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,5-Bis(4-iodo-2-methylphenyl)thiophene is primarily related to its ability to participate in π-conjugation and electron delocalization. This property makes it an excellent candidate for use in organic semiconductors and other electronic applications. The molecular targets and pathways involved include interactions with various electron-rich and electron-deficient species, facilitating charge transport and energy transfer .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis(4-bromo-2-methylphenyl)thiophene
- 2,5-Bis(4-chloro-2-methylphenyl)thiophene
- 2,5-Bis(4-fluoro-2-methylphenyl)thiophene
Uniqueness
2,5-Bis(4-iodo-2-methylphenyl)thiophene is unique due to the presence of iodine atoms, which enhance its reactivity and make it suitable for further functionalization through various coupling reactions. This property distinguishes it from its bromine, chlorine, and fluorine analogs, which may have different reactivity profiles and applications .
Propriétés
Numéro CAS |
878027-97-5 |
|---|---|
Formule moléculaire |
C18H14I2S |
Poids moléculaire |
516.2 g/mol |
Nom IUPAC |
2,5-bis(4-iodo-2-methylphenyl)thiophene |
InChI |
InChI=1S/C18H14I2S/c1-11-9-13(19)3-5-15(11)17-7-8-18(21-17)16-6-4-14(20)10-12(16)2/h3-10H,1-2H3 |
Clé InChI |
GBTIQTBNYBGTHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)I)C2=CC=C(S2)C3=C(C=C(C=C3)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12605852.png)



![2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12605874.png)

![1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one](/img/structure/B12605885.png)
![1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)-](/img/structure/B12605906.png)

![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal](/img/structure/B12605915.png)


